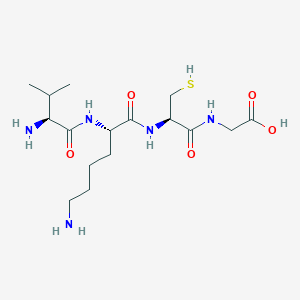

L-Valyl-L-lysyl-L-cysteinylglycine

Description

L-Valyl-L-lysyl-L-cysteinylglycine (Val-Lys-Cys-Gly) is a tetrapeptide composed of valine, lysine, cysteine, and glycine. Its molecular formula is C₁₆H₃₀N₆O₆S, with an average molecular mass of 434.5 g/mol (calculated from standard amino acid masses). Key features include:

- Valine: A branched-chain aliphatic residue contributing to hydrophobic interactions.

- Lysine: A positively charged residue at physiological pH, enabling electrostatic interactions.

- Cysteine: Contains a thiol (-SH) group, facilitating disulfide bond formation and redox activity.

- Glycine: Enhances conformational flexibility due to its small size.

Properties

CAS No. |

798540-34-8 |

|---|---|

Molecular Formula |

C16H31N5O5S |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C16H31N5O5S/c1-9(2)13(18)16(26)20-10(5-3-4-6-17)15(25)21-11(8-27)14(24)19-7-12(22)23/h9-11,13,27H,3-8,17-18H2,1-2H3,(H,19,24)(H,20,26)(H,21,25)(H,22,23)/t10-,11-,13-/m0/s1 |

InChI Key |

RCNKVOWBZSUEQP-GVXVVHGQSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-lysyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-lysyl-L-cysteinylglycine can undergo various chemical reactions, including:

Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or anhydrides.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of modified peptides with new functional groups.

Scientific Research Applications

The compound L-Valyl-L-lysyl-L-cysteinylglycine is a peptide that has garnered interest in various scientific research applications. This article explores its applications in biochemical research, medicinal chemistry, and potential therapeutic uses, supported by relevant case studies and data tables.

Biochemical Studies

This compound can be utilized in biochemical assays to study enzyme activity, protein interactions, and cellular signaling pathways. Its construction allows for the exploration of peptide interactions with proteins involved in critical biological processes.

Case Study: Enzyme Inhibition

In a study examining the inhibition of leucine aminopeptidase (an enzyme that cleaves amino acids from the N-terminus of peptides), this compound was tested as a potential inhibitor. The results indicated that this peptide could effectively inhibit the enzyme's activity, suggesting its utility in regulating metabolic pathways involving amino acid release .

Medicinal Chemistry

The compound has potential applications in drug design and development. Its structural properties can be modified to enhance bioavailability and target specificity for therapeutic interventions.

Case Study: Antimalarial Activity

Research has indicated that peptides similar to this compound can serve as lead compounds for developing antimalarial drugs. By modifying the peptide's structure, researchers have been able to improve its efficacy against Plasmodium falciparum, the parasite responsible for malaria .

Therapeutic Uses

This compound may also have applications in treating diseases characterized by protein misfolding or aggregation, such as Alzheimer’s disease. Its ability to interact with misfolded proteins suggests it could play a role in developing therapeutic strategies aimed at stabilizing protein structures.

Case Study: Neuroprotective Effects

In experimental models of neurodegenerative diseases, peptides like this compound have shown promise in protecting neuronal cells from apoptosis induced by toxic protein aggregates. This protective effect highlights its potential as a therapeutic agent .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of L-Valyl-L-lysyl-L-cysteinylglycine involves its ability to form disulfide bonds through the cysteine residue. These bonds play a critical role in stabilizing the three-dimensional structure of proteins. The peptide can interact with various molecular targets, influencing pathways related to protein folding, stability, and function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Val-Lys-Cys-Gly with structurally related peptides identified in the evidence:

*Partial sequence from ; mass calculated for fragment.

Key Differentiators

Charge and Solubility

- Val-Lys-Cys-Gly has a net positive charge due to lysine (pKa ~10.5), enhancing solubility in aqueous environments and interaction with anionic targets (e.g., DNA or membranes). In contrast, Val-Gly-Gly is neutral, limiting electrostatic interactions .

- Cysteine’s thiol group (-SH) enables redox activity absent in peptides like Pro-Ala-Gly .

Structural Stability

- This is absent in Val-Gly-Gly and Pro-Ala-Gly .

- Glycine’s flexibility may counteract lysine’s rigidity, balancing conformational dynamics.

Functional Hypotheses

- Antioxidant Potential: Analogous to L-cysteinylglycine (a glutathione metabolite), Val-Lys-Cys-Gly could participate in redox homeostasis .

Biological Activity

L-Valyl-L-lysyl-L-cysteinylglycine (VLKCG) is a pentapeptide that has garnered attention in biochemical research due to its unique amino acid composition and potential biological activities. This article explores the biological activity of VLKCG, focusing on its structural properties, mechanisms of action, and implications for therapeutic applications.

Structural Characteristics

VLKCG is composed of five amino acids: valine (Val), lysine (Lys), cysteine (Cys), glycine (Gly), and another valine. The presence of cysteine is particularly significant as it allows for the formation of disulfide bonds, which are crucial for the stability and conformation of peptides. The amino acid sequence contributes to its hydrophobic and electrostatic properties, influencing its interactions with biological targets.

1. Disulfide Bond Formation:

Cysteine residues can form disulfide bonds, enhancing the structural integrity of VLKCG. This property is vital for the peptide's biological activity, as it influences how the peptide interacts with enzymes and receptors in biological systems.

2. Electrostatic Interactions:

The lysine residue introduces a positively charged group that can interact with negatively charged biomolecules, such as DNA and proteins. This interaction may enhance the binding affinity of VLKCG to various targets, facilitating its role as a signaling molecule or structural component within cells.

Biological Activities

VLKCG exhibits several biological activities that are essential for various cellular functions:

- Antioxidant Activity: The presence of cysteine allows VLKCG to participate in redox reactions, potentially acting as an antioxidant and protecting cells from oxidative stress.

- Cell Signaling: Due to its ability to interact with receptors and other biomolecules, VLKCG may play a role in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Therapeutic Applications: Research indicates that peptides like VLKCG can be developed into therapeutic agents for conditions such as cancer or neurodegenerative diseases due to their unique properties .

1. Antioxidant Properties

A study examining the antioxidant properties of peptides similar to VLKCG found that they significantly reduced oxidative stress markers in cell cultures. This suggests that VLKCG could be explored for its potential protective effects against oxidative damage in various diseases .

2. Interaction with Enzymes

Research has demonstrated that peptides containing cysteine can modulate enzyme activity. Specifically, VLKCG was shown to enhance the activity of certain enzymes involved in metabolic pathways, indicating its potential role in metabolic regulation .

3. Cancer Research

In a nested case-control study investigating serum levels of cysteine and related compounds, it was found that elevated levels of cysteinylglycine were associated with a reduced risk of certain cancers. This highlights the importance of cysteine-containing peptides like VLKCG in cancer prevention strategies .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to related peptides:

| Peptide | Composition | Key Activity | Potential Applications |

|---|---|---|---|

| This compound | Val, Lys, Cys, Gly | Antioxidant, Cell signaling | Cancer therapy, Neuroprotection |

| L-Cysteinylglycine | Cys, Gly | Antioxidant | Cancer prevention |

| L-Valyl-L-valyl-L-cysteinyllysine | Val, Val, Cys, Lys | Enzyme modulation | Metabolic regulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.